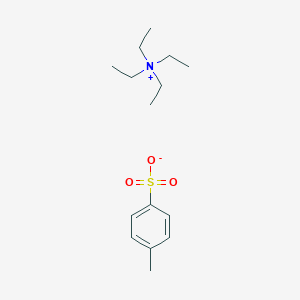

Tetraethylammonium p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-methylbenzenesulfonate;tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFFSWPNFCXGIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061062 | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733-44-8 | |

| Record name | Tetraethylammonium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetraethylammonium p-Toluenesulfonate: A Versatile Tool in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) p-toluenesulfonate (TEATs) is a quaternary ammonium (B1175870) salt that has carved a niche for itself as a versatile and indispensable tool across various domains of scientific research. Its unique physicochemical properties, stemming from the combination of the bulky tetraethylammonium (TEA) cation and the non-coordinating p-toluenesulfonate (tosylate) anion, make it a valuable reagent in electrochemistry, organic synthesis, and neurobiology. This technical guide provides a comprehensive overview of the primary research applications of TEATs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Supporting Electrolyte in Electrochemical Studies

In the realm of electrochemistry, TEATs serves as a supporting electrolyte, a crucial component in electrochemical cells that increases the conductivity of the solution and minimizes the potential drop between the working and reference electrodes. Its large ionic radius and electrochemical stability make it an ideal choice for a wide range of applications, including cyclic voltammetry and electropolymerization.

Data Presentation: Ionic Conductivity

| Electrolyte Salt (1 M) | Solvent | Temperature (°C) | Ionic Conductivity (mS/cm) |

| Tetraethylammonium tetrafluoroborate | Acetonitrile (B52724) | 25 | ~55 |

| Tetraethylammonium bis(trifluoromethanesulfonyl)imide | Acetonitrile | 25 | ~40 |

| Tetraethylammonium tetrafluoroborate | Propylene (B89431) Carbonate | 25 | ~10 |

Note: This data is representative of tetraethylammonium salts and provides an estimate of the expected conductivity when using Tetraethylammonium p-toluenesulfonate.

Experimental Protocol: Cyclic Voltammetry of Ferrocene (B1249389)

This protocol outlines the use of TEATs as a supporting electrolyte for the cyclic voltammetry of ferrocene, a standard redox couple used for calibrating electrochemical setups.

Materials:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Voltammetric cell

-

Potentiostat

-

Solvent (e.g., Acetonitrile, HPLC grade)

-

This compound (TEATs)

-

Ferrocene

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of TEATs in the chosen solvent. For example, to prepare 50 mL of solution, dissolve the appropriate amount of TEATs in 50 mL of acetonitrile.

-

Analyte Solution Preparation: Prepare a 1-5 mM solution of ferrocene in the 0.1 M TEATs/acetonitrile electrolyte solution.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes. Add the ferrocene solution to the cell.

-

Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential range to scan from approximately -0.2 V to +0.8 V (vs. Ag/AgCl). The exact range may need to be adjusted based on the reference electrode used.

-

Set the scan rate to 100 mV/s.

-

Run the cyclic voltammogram and record the resulting current-potential curve.

-

A reversible one-electron oxidation/reduction wave for the ferrocene/ferrocenium couple should be observed.

-

Experimental Protocol: Electrochemical Polymerization of Aniline (B41778)

TEATs can be used as the electrolyte in the electrochemical synthesis of polyaniline, a conductive polymer with numerous applications.

Materials:

-

Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass or Platinum foil)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Aniline (freshly distilled)

-

This compound (TEATs)

-

Solvent (e.g., Acetonitrile or aqueous acid solution)

Procedure:

-

Solution Preparation: Prepare a solution containing 0.1 M aniline and 0.5 M TEATs in the chosen solvent.

-

Cell Assembly: Assemble the three-electrode cell as described in the cyclic voltammetry protocol.

-

Electropolymerization:

-

Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. The growth of the polyaniline film will be observed by the increase in the peak currents with each cycle.

-

Potentiostatic Method: Apply a constant potential of approximately +0.8 V (vs. Ag/AgCl) for a specified duration. The polyaniline film will deposit on the working electrode.

-

-

Film Characterization: After polymerization, rinse the coated electrode with the solvent to remove any unreacted monomer and characterize the film using techniques such as cyclic voltammetry in a monomer-free electrolyte solution, UV-Vis spectroscopy, and scanning electron microscopy (SEM).

Visualization: Electrochemical Experiment Workflow

Phase Transfer Catalyst in Organic Synthesis

TEATs functions as a phase transfer catalyst (PTC), facilitating reactions between reactants that are soluble in different, immiscible phases (typically an aqueous and an organic phase). The lipophilic tetraethylammonium cation encapsulates the anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

While TEATs is effective, it is noteworthy that in some instances, the tosylate anion can form a strong ion pair with the quaternary ammonium cation, which may hinder the transfer of the desired reactant anion, a phenomenon sometimes referred to as catalyst "poisoning".[1] Careful selection of the catalyst and reaction conditions is therefore crucial.

Experimental Protocol: Williamson Ether Synthesis (Conceptual)

The Williamson ether synthesis is a classic example of a reaction that can be accelerated by phase transfer catalysis. This conceptual protocol illustrates how TEATs could be employed.

Reaction: R-OH + R'-X → R-O-R' + HX

Materials:

-

Alcohol (R-OH)

-

Alkyl halide (R'-X)

-

Aqueous solution of a strong base (e.g., 50% NaOH)

-

Organic solvent (e.g., Toluene or Dichloromethane)

-

This compound (TEATs)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol, the organic solvent, and a catalytic amount of TEATs (typically 1-5 mol%).

-

Addition of Base: While stirring vigorously, add the aqueous base solution to the reaction mixture.

-

Reaction: Heat the mixture to the desired reaction temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ether product.

-

Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.

Visualization: Phase Transfer Catalysis Mechanism

Potassium Channel Blocker in Neurobiology and Biochemistry

The tetraethylammonium (TEA) cation is a classical and widely used pharmacological tool for blocking potassium (K⁺) channels.[2] By physically occluding the ion conduction pore, TEA inhibits the flow of potassium ions across the cell membrane. This property is invaluable for studying the physiological roles of different types of K⁺ channels in various cellular processes, including nerve impulse propagation, muscle contraction, and hormone secretion.

Data Presentation: IC₅₀ Values of TEA for Potassium Channels

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for TEA blockade of various potassium channels can vary significantly, reflecting differences in the pore structure of the channel subtypes.

| Potassium Channel Subtype | Expression System | IC₅₀ (mM) | Reference |

| KCNQ1 | CHO cells | 5.0 | [3] |

| KCNQ2 | CHO cells | 0.3 | [3] |

| KCNQ3 | CHO cells | >30 | [3] |

| KCNQ4 | CHO cells | 3.0 | [3] |

| KCNQ2 + KCNQ3 | CHO cells | 3.8 | [3] |

| Ca²⁺-activated K⁺ channel (internal) | AtT-20/D16-16 cells | 0.08 | [4] |

| Ca²⁺-activated K⁺ channel (external) | AtT-20/D16-16 cells | 52.2 | [4] |

| Voltage-dependent K⁺ channels | Human T lymphocytes | 12 (apparent K_D) | [3] |

Experimental Protocol: Patch-Clamp Recording of K⁺ Channel Blockade

The patch-clamp technique is the gold standard for studying the activity of ion channels. This protocol provides a general outline for investigating the blocking effect of TEA on K⁺ channels in cultured cells.

Materials:

-

Cultured cells expressing the potassium channel of interest

-

Inverted microscope

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Tetraethylammonium chloride or another TEA salt (to be added to the appropriate solution)

Solutions:

-

Typical Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Typical Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

Note: The exact composition of the solutions may need to be optimized for the specific cell type and channel being studied.

Procedure:

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the tip using a microforge.

-

Cell Preparation: Plate the cells on a glass coverslip and place it in the recording chamber on the microscope stage. Perfuse the chamber with the extracellular solution.

-

Seal Formation: Approach the cell with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Data Recording:

-

In voltage-clamp mode, apply a voltage protocol to elicit K⁺ channel currents. This typically involves holding the membrane potential at a negative value (e.g., -80 mV) and then stepping to a series of depolarizing potentials (e.g., from -60 mV to +60 mV).

-

Record the baseline K⁺ currents.

-

-

TEA Application: Perfuse the cell with the extracellular solution containing the desired concentration of TEA. For studying internal blockade, TEA would be included in the intracellular (pipette) solution.

-

Record Blocked Currents: After the TEA has had time to equilibrate, repeat the voltage-clamp protocol and record the K⁺ currents in the presence of the blocker.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after TEA application. Plot the fractional block versus the TEA concentration and fit the data to a Hill equation to determine the IC₅₀.

Visualization: Mechanism of Potassium Channel Blockade by TEA

Component in Polymer Electrolytes and Ionic Liquids

This compound is also utilized in materials science research, particularly in the development of polymer electrolytes and ionic liquids. These materials are of great interest for applications in energy storage devices such as batteries and supercapacitors. The incorporation of TEATs can enhance the ionic conductivity and thermal stability of these materials. While detailed protocols for the synthesis of specific polymer electrolytes are highly varied and depend on the polymer matrix, the general principle involves dissolving the polymer and TEATs in a suitable solvent, followed by casting the solution to form a film. Characterization would then involve techniques like electrochemical impedance spectroscopy to measure ionic conductivity and thermogravimetric analysis to assess thermal stability.

Conclusion

This compound is a remarkably versatile compound with significant applications in diverse research fields. Its utility as a supporting electrolyte ensures the accuracy of electrochemical measurements, its role as a phase transfer catalyst facilitates challenging organic reactions, and its function as a potassium channel blocker provides a powerful tool for neurobiological and pharmacological investigations. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their own experimental endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical oxidation of ferrocene: a strong dependence on the concentration of the supporting electrolyte for nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Solubility of Tetraethylammonium p-Toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tetraethylammonium (B1195904) p-toluenesulfonate (TEATs) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a consolidated view of qualitative solubility information alongside comprehensive, standardized experimental protocols for researchers to determine precise solubility values.

Core Concepts in Solubility

Tetraethylammonium p-toluenesulfonate is a quaternary ammonium (B1175870) salt with the chemical formula C₁₅H₂₇NO₃S. Its structure, consisting of a tetraethylammonium cation ([N(C₂H₅)₄]⁺) and a p-toluenesulfonate (tosylate) anion ([CH₃C₆H₄SO₃]⁻), dictates its solubility profile. As an ionic compound, its solubility is governed by the principle of "like dissolves like." It is generally soluble in polar solvents that can effectively solvate both the cation and the anion, while its solubility is limited in non-polar solvents.[1][2]

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Solubility | Notes |

| Acetonitrile | CH₃CN | 0.1 g/mL | This value is reported by a chemical supplier and should be experimentally verified. |

| Alcohols (general) | ROH | Soluble | TEATs is generally soluble in polar protic solvents like alcohols.[2] |

| Methanol | CH₃OH | Soluble | Qualitative assessment.[3] |

| Ethanol | C₂H₅OH | Soluble | Qualitative assessment.[3] |

| Acetone | (CH₃)₂CO | Soluble | Qualitative assessment.[3] |

| Dichloromethane | CH₂Cl₂ | Information Not Available | - |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This is a fundamental and widely used method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a flask in a thermostatic shaker or water bath).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.

-

Immediately filter the solution using a syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

-

The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility (in g/mL) = Mass of dried solute (g) / Volume of the aliquot withdrawn (mL).

-

UV-Visible Spectrophotometry

This method is suitable if the solute has a chromophore that absorbs in the UV-Vis spectrum, which the tosylate group in TEATs does.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the Isothermal Shake-Flask Method (steps 1 and 2).

-

Dilute a known volume of the clear, filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the diluted concentration by the dilution factor.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

References

A Technical Guide to the Hygroscopic Nature of Tetraethylammonium p-Toluenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetraethylammonium (B1195904) p-toluenesulfonate is a quaternary ammonium (B1175870) salt with applications in various fields of chemical research and development. A critical, yet often overlooked, physical property of this and similar materials is its hygroscopicity—the tendency to absorb moisture from the atmosphere. This property can significantly impact the material's stability, handling, and performance in formulations. This technical guide provides an in-depth overview of the anticipated hygroscopic behavior of tetraethylammonium p-toluenesulfonate, outlines detailed experimental protocols for its characterization, and presents a framework for data interpretation. Due to a lack of specific published experimental data on the hygroscopicity of this compound, this guide synthesizes information on the hygroscopic nature of related ionic liquids and standard analytical methodologies to provide a predictive and practical resource for researchers.

Predicted Hygroscopic Behavior of this compound

Ionic liquids and organic salts exhibit a wide range of hygroscopic behaviors, largely dictated by the nature of their constituent cations and anions. The ability of an ionic liquid to absorb water is influenced by factors such as ion size, charge density, and the potential for hydrogen bonding with water molecules.

-

Influence of the Anion: The anion is often the primary determinant of an ionic liquid's hygroscopicity. For this compound, the anion is p-toluenesulfonate (tosylate). Research on various ionic liquids has shown a general trend in anion hygroscopicity: Halides (e.g., Chloride) > Alkyl Sulfates ~ Bromide > Tosylate > Tetrafluoroborate.[1][2] This suggests that the tosylate anion imparts a moderate to low level of hygroscopicity. It is less prone to water uptake than salts containing halide anions but may still exhibit some moisture absorption, particularly at elevated relative humidity.

-

Influence of the Cation: The tetraethylammonium cation, a quaternary ammonium cation, is generally considered to be weakly coordinating and possesses a low charge density due to its size and the shielding effect of the ethyl groups. This structure is less likely to strongly interact with water molecules compared to smaller, more exposed cations.

Based on these considerations, this compound is predicted to be a non-hygroscopic to slightly hygroscopic solid under ambient conditions. Significant water uptake would not be expected at low to moderate relative humidity. However, at high relative humidity (e.g., >70-80% RH), the material may begin to adsorb a measurable amount of water, which could impact its physical properties, such as flowability and solid-state stability.

Experimental Protocols for Hygroscopicity Assessment

To definitively characterize the hygroscopic nature of this compound, a systematic experimental approach is required. Dynamic Vapor Sorption (DVS) is the most direct and comprehensive method for this purpose. Complementary techniques such as Thermogravimetric Analysis (TGA) and Karl Fischer Titration can provide additional information on water content.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity and temperature.[3]

Objective: To determine the water sorption and desorption isotherm of this compound, revealing its hygroscopic classification, deliquescence point, and the kinetics of water uptake and loss.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-15 mg) is placed into the DVS instrument's microbalance sample pan.[4]

-

Drying/Initial Equilibration: The sample is initially dried by exposure to 0% relative humidity (RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner. A common stepping profile is 10% RH increments from 0% to 90% RH.[4] At each step, the system holds the RH constant until the sample mass equilibrates.

-

Desorption Phase: Following equilibration at the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change in mass versus relative humidity. This generates the sorption-desorption isotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the water content of a sample at a given point in time.

Objective: To quantify the amount of adsorbed water and to assess the thermal stability of the hydrated material.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) that has been equilibrated to a known relative humidity is loaded into a TGA pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., dry nitrogen).[5]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. A weight loss step at temperatures between ambient and approximately 150°C is typically attributed to the loss of adsorbed water.[5][6] The percentage weight loss in this region corresponds to the initial water content of the sample.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content.[7][8][9][10]

Objective: To provide a precise quantification of the water content in a sample of this compound.

Methodology:

-

Sample Preparation: A known mass of the solid sample is dissolved in a suitable anhydrous solvent (e.g., methanol (B129727) or a specialized Karl Fischer solvent). For insoluble solids, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.[7][8]

-

Titration: The sample solution is titrated with a Karl Fischer reagent, which contains iodine. The iodine reacts stoichiometrically with the water in the sample.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically or coulometrically when all the water has been consumed.[10]

-

Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed or the total charge passed.

Data Presentation

As no specific experimental data for this compound is available, the following table represents a hypothetical dataset that might be obtained from a DVS analysis of a slightly hygroscopic organic salt. This table is for illustrative purposes only.

Table 1: Illustrative Dynamic Vapor Sorption Data for a Slightly Hygroscopic Organic Salt at 25°C

| Relative Humidity (%) | Mass Change (Sorption) (%) | Mass Change (Desorption) (%) |

| 0 | 0.00 | 0.05 |

| 10 | 0.02 | 0.07 |

| 20 | 0.04 | 0.09 |

| 30 | 0.06 | 0.12 |

| 40 | 0.09 | 0.15 |

| 50 | 0.13 | 0.19 |

| 60 | 0.18 | 0.25 |

| 70 | 0.25 | 0.33 |

| 80 | 0.40 | 0.48 |

| 90 | 0.75 | 0.75 |

Visualizations

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the hygroscopic nature of a solid compound like this compound.

Conclusion and Recommendations

References

- 1. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. measurlabs.com [measurlabs.com]

- 4. 2.6. Dynamic Vapor Sorption [bio-protocol.org]

- 5. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]

- 6. Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples [scirp.org]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. mt.com [mt.com]

- 9. epa.gov [epa.gov]

- 10. byjus.com [byjus.com]

Infrared (IR) spectroscopy of tetraethylammonium p-toluenesulfonate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Tetraethylammonium (B1195904) p-Toluenesulfonate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of tetraethylammonium p-toluenesulfonate. This document details the expected vibrational modes, presents a summary of quantitative data, and outlines a detailed experimental protocol for obtaining an IR spectrum of a solid sample.

Introduction to the Infrared Spectroscopy of Ionic Organic Compounds

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequencies of absorbed radiation are specific to the types of chemical bonds and the overall structure of the molecule, providing a unique "fingerprint."

For ionic compounds like this compound, the resulting IR spectrum is a superposition of the vibrational modes of its constituent cation, tetraethylammonium ((C₂H₅)₄N⁺), and anion, p-toluenesulfonate (CH₃C₆H₄SO₃⁻). The analysis, therefore, involves the assignment of absorption bands to the specific vibrational motions within each of these ions.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound. This data is compiled from theoretical studies on the p-toluenesulfonate anion and experimental data from compounds containing the tetraethylammonium cation. The exact peak positions may vary slightly depending on the sample preparation and the specific crystalline environment.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Ion |

| ~3000 - 2850 | Medium-Strong | C-H stretching (aliphatic CH₃ and CH₂) | Tetraethylammonium |

| ~1485 | Medium | CH₂ scissoring | Tetraethylammonium |

| ~1450 | Medium | CH₃ asymmetric deformation | Tetraethylammonium |

| ~1400 | Medium | C-N stretching | Tetraethylammonium |

| ~1220 - 1120 | Strong | Asymmetric SO₃ stretching | p-Toluenesulfonate |

| ~1175 | Strong | Symmetric SO₃ stretching | p-Toluenesulfonate |

| ~1030 | Strong | Ring C-H in-plane bending | p-Toluenesulfonate |

| ~1010 | Strong | S-O stretching | p-Toluenesulfonate |

| ~815 | Strong | Ring C-H out-of-plane bending (para-substituted) | p-Toluenesulfonate |

| ~680 | Medium | C-S stretching | p-Toluenesulfonate |

| ~565 | Medium | SO₃ bending | p-Toluenesulfonate |

Experimental Protocol: Solid-State FTIR Spectroscopy via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples.[1][2] KBr is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹), making it an excellent matrix material.[2]

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle[2]

-

Pellet press die set[3]

-

Hydraulic press[3]

-

Infrared-grade potassium bromide (KBr), dried[4]

-

This compound sample

-

Spatula and weighing paper

-

Acetone (B3395972) (for cleaning)

-

Glovebox or a low-humidity environment (recommended)[3]

Procedure:

-

Cleaning and Drying: Thoroughly clean the mortar, pestle, and pellet die components with acetone and ensure they are completely dry to prevent moisture contamination.[2] Heating the die set can help remove residual moisture.[2]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[1]

-

Grinding: Place the sample into the agate mortar and grind it into a fine, fluffy powder. This is crucial to reduce particle size and minimize light scattering, which can distort the spectrum.[2]

-

Mixing with KBr: Weigh approximately 100-200 mg of dry, infrared-grade KBr.[1] Add a small portion of the KBr to the mortar with the ground sample and mix gently (trituration). Then, add the remaining KBr and mix thoroughly for about a minute until the sample is uniformly dispersed within the KBr matrix.[2] Note: KBr is hygroscopic; prolonged grinding in an open atmosphere can introduce water absorption peaks into the spectrum.[3]

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer the sample-KBr mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[3][4] Using a vacuum die can help remove trapped air and moisture, resulting in a clearer pellet.[4]

-

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be transparent or translucent and free of cracks or cloudiness.[3]

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the infrared spectrum of the sample.

-

The resulting spectrum should be recorded in the range of 4000 to 400 cm⁻¹.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound using the KBr pellet method.

References

Tetraethylammonium p-Toluenesulfonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling precautions for tetraethylammonium (B1195904) p-toluenesulfonate. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely in a laboratory setting.

Chemical Identification

| Identifier | Value |

| Chemical Name | Tetraethylammonium p-toluenesulfonate |

| Synonyms | p-Toluenesulfonic acid tetraethylammonium salt, Tetraethylammonium tosylate, Et4NOTs |

| CAS Number | 733-44-8[1][2][3] |

| Molecular Formula | C15H27NO3S[4][5] |

| Molecular Weight | 301.44 g/mol [4] |

| Appearance | White crystalline powder[1][2] |

Hazard Identification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and to handle it with appropriate care.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[3][4] |

Potential Health Effects: [1][2]

-

Inhalation: Causes respiratory tract irritation. Inhalation can lead to delayed pulmonary edema.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation and may result in chemical conjunctivitis.

-

Ingestion: May cause gastrointestinal irritation, leading to nausea, vomiting, and diarrhea.

-

Chronic Effects: The effects of chronic exposure may be delayed.

The compound is also described as hygroscopic, meaning it absorbs moisture from the air.[1][2]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush the affected skin area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Fire-Fighting Measures

| Property | Recommendation |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7] |

| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7] |

| Hazardous Combustion Products | Hazardous decomposition products include nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[1] |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Wear appropriate personal protective equipment (PPE) as specified in Section 7. Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.[6][7] |

| Environmental Precautions | Prevent the chemical from entering drains or waterways.[6][7] |

| Spill Cleanup | For small spills, use a spark-proof tool to scoop up the material and place it in a suitable container for disposal. For large spills, keep unnecessary personnel away. Isolate the hazard area and deny entry.[7] |

Handling and Storage

| Aspect | Guideline |

| Handling | Wash thoroughly after handling.[1] Use with adequate ventilation.[1] Avoid contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1] |

| Storage | Store in a tightly closed container.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[1] The compound is hygroscopic, so it should be stored protected from moisture.[1] |

| Incompatible Materials | Moisture and strong oxidizing agents.[1] |

Exposure Controls and Personal Protection

| Control | Specification |

| Engineering Controls | Facilities using this material should be equipped with an eyewash station and a safety shower. Use adequate ventilation to keep airborne concentrations low.[1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] |

Physical and Chemical Properties

| Property | Value |

| Melting Point | 110-114 °C |

| Bulk Density | 0.480 g/cm³ |

| Solubility | Soluble in polar solvents such as water and alcohols.[8] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1] |

Stability and Reactivity

| Aspect | Description |

| Chemical Stability | Stable under normal conditions.[1] |

| Conditions to Avoid | Incompatible materials, excess heat, strong oxidants, and exposure to moist air or water.[1] |

| Incompatible Materials | Moisture, strong oxidizing agents.[1] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide.[1] |

| Hazardous Polymerization | Has not been reported.[1] |

Toxicological Information

General Laboratory Applications and Safe Handling Practices

This compound is commonly used as a supporting electrolyte in electrochemical studies and as a phase transfer catalyst in organic synthesis.[5] While specific experimental protocols are highly dependent on the nature of the research, the following general guidelines should be followed:

-

As a Supporting Electrolyte: When preparing an electrolyte solution, ensure that the dissolution is performed in a well-ventilated fume hood. The concentration will vary depending on the experiment, but it is crucial to avoid creating dust when handling the solid material.

-

As a Phase Transfer Catalyst: The catalytic amount of this compound should be added to the reaction mixture under an inert atmosphere if the reaction is sensitive to air or moisture. Given its hygroscopic nature, ensure all glassware is dry.

A general workflow for handling this chemical in a laboratory setting is illustrated below.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. cie.unam.mx [cie.unam.mx]

- 3. Page loading... [guidechem.com]

- 4. Tetraethylammonium p-toluenesulphonate | C15H27NO3S | CID 101846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. targetmol.com [targetmol.com]

- 8. CAS 733-44-8: this compound [cymitquimica.com]

The Indispensable Role of Quaternary Ammonium Salts in Modern Organic Chemistry: A Technical Guide

For Immediate Release

Quaternary ammonium (B1175870) salts (QAS), a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups, have emerged as highly versatile and indispensable tools in the arsenal (B13267) of researchers, scientists, and drug development professionals. Their unique structural features give rise to a diverse range of applications, from accelerating complex reactions to acting as potent antimicrobial agents. This technical guide provides an in-depth exploration of the core roles of quaternary ammonium salts in organic chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Phase Transfer Catalysis: Bridging Chemical Divides

One of the most significant applications of quaternary ammonium salts in organic chemistry is their role as phase transfer catalysts (PTCs).[1] In heterogeneous reaction mixtures, where reactants are present in immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often severely limited by the inability of the reactants to interact. QAS act as "ferries," transporting a reactant from one phase to another, thereby dramatically increasing reaction rates and yields.[2][3] This eliminates the need for harsh reaction conditions or expensive, and often hazardous, anhydrous solvents.[2]

The mechanism of phase-transfer catalysis, often referred to as the Starks' extraction mechanism, involves the quaternary ammonium cation (Q+) forming an ion pair with the reactant anion (Y-) in the aqueous phase.[4][5] This lipophilic ion pair (Q+Y-) is soluble in the organic phase and can migrate across the phase boundary.[4] Once in the organic phase, the anion is highly reactive due to its reduced solvation and can readily react with the organic substrate (RX) to form the desired product (RY).[4] The resulting anion (X-) then pairs with the QAS cation and returns to the aqueous phase, completing the catalytic cycle.[4]

Data Presentation: Comparative Efficiency of Quaternary Ammonium Salt Catalysts

The choice of the quaternary ammonium salt can significantly impact the efficiency of a phase-transfer catalyzed reaction. Factors such as the size and nature of the alkyl groups on the nitrogen atom influence the catalyst's lipophilicity and its ability to shuttle between phases.

| Catalyst | Reaction | Substrate | Reagent | Yield (%) | Time (h) | Reference |

| Tetrabutylammonium (B224687) bromide (TBAB) | Williamson Ether Synthesis | 4-Ethylphenol | Methyl Iodide | High | 1 | [6] |

| Benzyltriethylammonium chloride (TEBAC) | Nucleophilic Substitution | 1-Chlorooctane | Sodium Cyanide | >95 | 2 | [7] |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | Alkylation | Phenylacetonitrile | n-Butyl bromide | 94 | 0.5 | [8] |

| Hexadecyltributylphosphonium bromide | Nucleophilic Substitution | 1-Chlorooctane | Sodium Cyanide | 99 | 1.8 | [7] |

Surfactants: Masters of the Interface

The amphiphilic nature of many quaternary ammonium salts, possessing a hydrophilic cationic head and a long hydrophobic alkyl chain, makes them excellent cationic surfactants.[9] They are widely used as fabric softeners, hair conditioners, and antistatic agents.[10] In organic chemistry, their surfactant properties are utilized to stabilize emulsions and microemulsions, creating larger interfacial areas for reactions to occur, and to solubilize organic compounds in aqueous media.

A key parameter for evaluating surfactant performance is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in a solution.[11] At the CMC, a sharp change in the physicochemical properties of the solution, such as surface tension and conductivity, is observed.[12]

Data Presentation: Critical Micelle Concentration (CMC) of Selected Quaternary Ammonium Surfactants

| Surfactant | Abbreviation | Alkyl Chain Length | CMC (mol/L) at 25°C | Reference |

| Dodecyltrimethylammonium bromide | DTAB | C12 | 1.5 x 10⁻² | [13] |

| Tetradecyltrimethylammonium bromide | TTAB | C14 | 3.5 x 10⁻³ | [14] |

| Cetyltrimethylammonium bromide | CTAB | C16 | 9.2 x 10⁻⁴ | [14] |

| Benzylcetyldimethylammonium chloride | BCDAC | C16 | 1.1 x 10⁻³ | [15] |

| N,N'-bis((2-hydroxypropyl) dodecyl-tetradecyl dimethyl ammonium chloride)-N,N,N',N'-tetramethyl-N,N'-hexamethylene diammonium chloride | TC-GS | C12-C14 | Lower than DC-GS and DTAC | [16] |

Disinfectants and Biocides: Disrupting Microbial Life

Quaternary ammonium salts, particularly those with long alkyl chains, exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses.[10] This has led to their widespread use as disinfectants in household, industrial, and clinical settings.[15] Examples include benzalkonium chloride and didecyldimethylammonium chloride.[10]

The primary mechanism of their antimicrobial action involves the disruption of the microbial cell membrane. The positively charged cationic head of the QAS interacts with the negatively charged components of the cell membrane, leading to its disorganization, leakage of intracellular components, and ultimately, cell death.[5]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Disinfectants

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key measure of a disinfectant's efficacy.

| Quaternary Ammonium Salt | Microorganism | MIC (mg/L) | Reference |

| Benzalkonium chloride | Staphylococcus aureus | 1-2 | [17] |

| Didecyldimethylammonium chloride | Staphylococcus aureus | 1-2 | [18] |

| Alkyl dimethyl benzyl (B1604629) ammonium chloride | Escherichia coli | 4 | [19] |

| Cetylpyridinium chloride | Candida albicans | 1.95 | [20] |

Ionic Liquids: Green Solvents of the Future

Quaternary ammonium salts are fundamental to the synthesis of a class of compounds known as ionic liquids (ILs).[18] Ionic liquids are salts with melting points below 100°C, and many are liquid at room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and wide liquid range.[21] Quaternary ammonium-based ionic liquids are synthesized by pairing a quaternary ammonium cation with a variety of anions.[12]

Data Presentation: Physicochemical Properties of Quaternary Ammonium-Based Ionic Liquids

| Cation | Anion | Melting Point (°C) | Conductivity (mS/cm) | Viscosity (cP) | Reference |

| N-butyl-N-methylpyrrolidinium | bis(trifluoromethylsulfonyl)imide | -12 | 2.1 (at 25°C) | 52 (at 25°C) | |

| N-butyl-N,N,N-trimethylammonium | bis(trifluoromethylsulfonyl)imide | 6 | 1.2 (at 30°C) | 76.6 (at 30°C) | |

| C6-2-C4 (gemini) | NTf₂⁻ | -1.5 | 1.45 (at 25°C) | 133 (at 25°C) | [12] |

| C4 | NTf₂⁻ | - | 1.40 (at 25°C) | - | [12] |

Experimental Protocols

Synthesis of Quaternary Ammonium Salts via the Menschutkin Reaction

The Menschutkin reaction is a classic and widely used method for the synthesis of quaternary ammonium salts. It involves the alkylation of a tertiary amine with an alkyl halide.

General Procedure for the Synthesis of Tetra-n-butylammonium Bromide (TBAB):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylamine (B1682462) (1.0 equivalent) and 1-bromobutane (B133212) (1.0-1.1 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent such as acetonitrile. The use of a solvent is crucial for facilitating the SN2 reaction.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction time can vary from several hours to a day, depending on the reactivity of the substrates.[17]

-

Product Isolation: After the reaction is complete (monitored by techniques like TLC or GC), cool the reaction mixture to room temperature.

-

Purification: The product, tetra-n-butylammonium bromide, will often crystallize out of the solution upon cooling or after partial removal of the solvent under reduced pressure. The crystalline product can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting materials, and then dried under vacuum.[1]

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the general steps for determining the CMC of a surfactant using the surface tension method.[8][12]

-

Solution Preparation: Prepare a stock solution of the quaternary ammonium surfactant in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[19] Ensure temperature control throughout the measurements.

-

Data Plotting: Plot the surface tension values as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The resulting plot will show a region where the surface tension decreases linearly with the log of concentration, followed by a point where the surface tension becomes relatively constant.[11] The intersection of the two linear portions of the graph corresponds to the CMC.[12]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

-

Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of the quaternary ammonium salt disinfectant in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no disinfectant) and a negative control (no microorganism, no disinfectant).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the disinfectant in which no visible growth is observed.

Conclusion

Quaternary ammonium salts are a cornerstone of modern organic chemistry, enabling a vast array of chemical transformations and applications. Their utility as phase transfer catalysts, surfactants, disinfectants, and precursors to ionic liquids underscores their importance in both academic research and industrial processes. A thorough understanding of their properties, mechanisms of action, and the experimental methodologies for their use and evaluation is crucial for any researcher, scientist, or drug development professional seeking to leverage these powerful chemical tools. The continued exploration and development of novel quaternary ammonium salts with tailored properties will undoubtedly lead to further advancements in organic synthesis, materials science, and antimicrobial therapies.

References

- 1. prepchem.com [prepchem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Phase transfer catalysis | PPTX [slideshare.net]

- 4. phasetransfer.com [phasetransfer.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. justagriculture.in [justagriculture.in]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Tetrabutylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 17. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 18. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 21. Method for preparing tetrabutyl ammonium bromide - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for Phase Transfer Catalysis with Tetraethylammonium Tosylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetraethylammonium (B1195904) tosylate as a phase transfer catalyst (PTC) in organic synthesis. The focus is on its application in the O-alkylation of phenols, a crucial transformation in the development of pharmaceuticals and other fine chemicals.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The phase transfer catalyst, a substance with affinity for both phases, transports a reactant from one phase to the other, enabling the reaction to proceed. Quaternary ammonium (B1175870) salts, such as tetraethylammonium tosylate, are common and effective phase transfer catalysts.

Tetraethylammonium Tosylate as a Phase Transfer Catalyst

Tetraethylammonium tosylate [(C₂H₅)₄N]⁺[TsO]⁻ is a quaternary ammonium salt that can be employed as a phase transfer catalyst. The tetraethylammonium cation is lipophilic enough to be soluble in many organic solvents, while its ionic nature allows it to pair with anions from the aqueous phase.

A key consideration when using tosylate salts as PTCs is the potential for the tosylate anion to act as a "catalyst poison." Due to its relatively high lipophilicity compared to smaller anions like hydroxide (B78521) or chloride, the tosylate anion can have a strong affinity for the quaternary ammonium cation. This can hinder the catalyst's ability to transport the desired reacting anion, thereby slowing down or inhibiting the catalytic cycle. However, in specific applications, particularly when the reacting anion is highly organophilic, tetraethylammonium tosylate can be an effective catalyst.

Application: O-Alkylation of 4-Cresol (Williamson Ether Synthesis)

A prime application for tetraethylammonium tosylate as a phase transfer catalyst is in the Williamson ether synthesis, specifically the O-alkylation of phenols. In this protocol, we detail the synthesis of 4-methoxytoluene from 4-cresol and a methylating agent.

Reaction Scheme

Experimental Protocol

This protocol is a representative procedure for the O-alkylation of 4-cresol using tetraethylammonium tosylate as a phase transfer catalyst.

Materials:

-

4-Cresol (p-cresol)

-

Methyl iodide (or dimethyl sulfate)

-

Sodium hydroxide (NaOH)

-

Tetraethylammonium tosylate

-

Toluene

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.8 g (0.1 mol) of 4-cresol in 30 mL of toluene.

-

Aqueous Phase Preparation: In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 30 mL of deionized water.

-

Addition of Reagents: To the stirred solution of 4-cresol in toluene, add the aqueous sodium hydroxide solution.

-

Catalyst Addition: Add 0.60 g (2 mmol, 2 mol%) of tetraethylammonium tosylate to the biphasic mixture.

-

Addition of Alkylating Agent: Slowly add 15.6 g (0.11 mol) of methyl iodide to the reaction mixture through the condenser.

-

Reaction Conditions: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Phase Separation: Separate the organic layer from the aqueous layer.

-

Extraction: Extract the aqueous layer with 2 x 20 mL of diethyl ether.

-

Combine Organic Layers: Combine all organic layers and wash with 30 mL of water, followed by 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

-

Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography to yield pure 4-methoxytoluene.

Data Presentation

| Parameter | Value |

| Substrate | 4-Cresol |

| Alkylating Agent | Methyl Iodide |

| Base | Sodium Hydroxide |

| Catalyst | Tetraethylammonium Tosylate |

| Catalyst Loading | 2 mol% |

| Solvent | Toluene/Water (biphasic) |

| Temperature | 60°C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Visualizations

Mechanism of Phase Transfer Catalysis

Caption: General mechanism of phase transfer catalysis.

Experimental Workflow for O-Alkylation

Caption: Experimental workflow for O-alkylation of 4-cresol.

Logical Relationship: Factors Affecting Catalyst Efficiency

Caption: Factors influencing phase transfer catalyst efficiency.

Application Notes and Protocols: Tetraethylammonium p-toluenesulfonate in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) p-toluenesulfonate (TEAPTs) is a quaternary ammonium (B1175870) salt that serves as a versatile supporting electrolyte in various electrochemical applications. Its key role is to enhance the conductivity of non-aqueous and aqueous solutions, thereby enabling efficient electrochemical reactions.[1][2] Comprising a bulky tetraethylammonium cation and a p-toluenesulfonate anion, TEAPTs offers good solubility in a range of organic solvents and contributes to a stable electrochemical window, making it a crucial component in modern chemical research and industrial processes.[2]

These application notes provide a comprehensive overview of the properties of tetraethylammonium p-toluenesulfonate and detailed protocols for its use in key electrochemical applications, including organic electrosynthesis and the preparation of conductive polymers.

Physicochemical and Electrochemical Properties

This compound is a white solid with a melting point range of 110-114 °C. Its molecular formula is C₁₅H₂₇NO₃S, and it has a molecular weight of 301.44 g/mol .[3] The key electrochemical properties are summarized in the table below. It is important to note that while specific data for this compound is limited in publicly available literature, data for the closely related triethylammonium (B8662869) p-toluenesulfonate can provide a useful approximation for its electrochemical window.

| Property | Value | Solvent/Conditions | Reference |

| Molecular Weight | 301.44 g/mol | - | |

| Melting Point | 110-114 °C | - | |

| Appearance | White solid | - | [2] |

| Electrochemical Window (approx.) | 3.3 V | At 120 °C (for Triethylammonium p-toluenesulfonate) | [4] |

Applications in Electrochemistry

This compound has been successfully employed as a supporting electrolyte in several areas of electrochemistry, primarily in organic electrosynthesis and the electrochemical polymerization of monomers like aniline (B41778).

Organic Electrosynthesis: Synthesis of Adiponitrile (B1665535)

A notable industrial application of this compound is in the electrohydrodimerization of acrylonitrile (B1666552) to produce adiponitrile, a key precursor to Nylon 6,6. This process, developed by Monsanto, represents a landmark in industrial organic electrosynthesis.[5][6]

Experimental Protocol: Electrohydrodimerization of Acrylonitrile

This protocol is based on the principles described in the original Monsanto process.

Objective: To synthesize adiponitrile via the electrochemical reduction of acrylonitrile.

Materials:

-

Acrylonitrile (freshly distilled)

-

This compound (TEAPTs)

-

Distilled water

-

Lead (Pb) or Mercury (Hg) cathode

-

Platinum (Pt) or Carbon anode

-

Divided electrochemical cell (H-cell) with a cation-exchange membrane

-

Potentiostat/Galvanostat

-

Magnetic stirrer and stir bar

-

pH meter and buffer solutions for calibration

Procedure:

-

Electrolyte Preparation: Prepare a concentrated aqueous solution of this compound. The original process used concentrated solutions to maximize conductivity and minimize side reactions.[5][6] A typical concentration would be in the range of 40-60% by weight.

-

Catholyte Preparation: In the cathodic compartment of the divided cell, place a solution of acrylonitrile in the prepared TEAPTs electrolyte. The concentration of acrylonitrile should be maintained at a high level, typically above 10%, to favor the formation of adiponitrile.[5][6]

-

Anolyte Preparation: The anolyte can be a similar TEAPTs solution without the acrylonitrile.

-

Cell Assembly: Assemble the H-cell with the cathode and anode in their respective compartments, separated by the cation-exchange membrane. Ensure proper sealing to prevent leakage.

-

Electrolysis:

-

Maintain the catholyte at a controlled pH.

-

Apply a constant current (galvanostatic conditions) or a constant potential (potentiostatic conditions) to the cell. The specific current density or potential will depend on the cell geometry and desired reaction rate.

-

Vigorous stirring of the catholyte is essential to ensure efficient mass transport of acrylonitrile to the cathode surface.

-

Monitor the reaction progress by analyzing aliquots of the catholyte using techniques such as gas chromatography (GC) to determine the conversion of acrylonitrile and the yield of adiponitrile.

-

-

Work-up and Purification: After the electrolysis is complete, the adiponitrile can be separated from the aqueous electrolyte by extraction with an organic solvent. The product is then purified by distillation.

Logical Workflow for Adiponitrile Synthesis

Caption: Workflow for the electrosynthesis of adiponitrile.

Electrochemical Polymerization of Aniline

This compound can be used as a supporting electrolyte in the electrochemical polymerization of aniline to form polyaniline (PANI), a conducting polymer with numerous applications in sensors, corrosion protection, and electronics.

Experimental Protocol: Cyclic Voltammetry for Aniline Polymerization

Objective: To deposit a film of polyaniline on an electrode surface using cyclic voltammetry.

Materials:

-

Aniline (freshly distilled)

-

This compound (TEAPTs)

-

Acetonitrile (anhydrous)

-

Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire or mesh)

-

Electrochemical cell

-

Potentiostat/Galvanostat

Procedure:

-

Solution Preparation: Prepare a solution of 0.1 M aniline and 0.1 M this compound in anhydrous acetonitrile. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and then the solvent (acetonitrile) to be used in the experiment. Dry the electrode thoroughly.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Perform cyclic voltammetry by scanning the potential, typically from 0.0 V to a potential sufficient to oxidize aniline (e.g., +1.0 to +1.5 V vs. the reference electrode), and then back to the initial potential.

-

The scan rate is typically set between 20 and 100 mV/s.

-

Repeat the potential cycling for a number of cycles. The growth of the polyaniline film can be observed by an increase in the peak currents with each successive cycle.

-

-

Film Characterization: After deposition, the PANI-coated electrode can be removed from the solution, rinsed with the solvent, and characterized using various techniques such as UV-Vis spectroscopy, FTIR spectroscopy, and scanning electron microscopy (SEM) to confirm the formation and morphology of the polymer film.

Signaling Pathway for Aniline Electropolymerization

Caption: Aniline electropolymerization pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoiding contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable supporting electrolyte for a range of electrochemical applications, from industrial-scale organic electrosynthesis to the laboratory-scale preparation of advanced materials like conducting polymers. Its good solubility and electrochemical stability make it a reliable choice for researchers and scientists in various fields. The protocols provided in these notes offer a starting point for the successful implementation of this versatile electrolyte in electrochemical experiments. Further optimization of reaction conditions may be necessary depending on the specific application and experimental setup.

References

Application of Tetraethylammonium p-Toluenesulfonate in Cyclic Voltammetry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) p-toluenesulfonate (TEAPTS), also known as tetraethylammonium tosylate, is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry, particularly in cyclic voltammetry (CV). Its primary function is to increase the conductivity of the electrochemical medium without interfering with the redox reactions of the analyte of interest. This ensures that the migration of ions is not the rate-limiting step in the electrochemical process, allowing for accurate measurement of the analyte's electrochemical properties. TEAPTS is also utilized as a phase transfer catalyst in organic synthesis. This document provides detailed application notes and protocols for the use of TEAPTS in cyclic voltammetry.

Physicochemical Properties of Tetraethylammonium p-Toluenesulfonate

A clear understanding of the physical and chemical properties of TEAPTS is essential for its effective application in electrochemical studies.

| Property | Value | Reference |

| Synonyms | p-Toluenesulfonic acid tetraethylammonium salt, Tetraethylammonium tosylate | [1] |

| CAS Number | 733-44-8 | [1] |

| Molecular Formula | C₁₅H₂₇NO₃S | [2] |

| Molecular Weight | 301.44 g/mol | |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 110-114 °C | [1] |

| Purity | >98.0% | [3] |

Role as a Supporting Electrolyte

In cyclic voltammetry, the supporting electrolyte is crucial for several reasons:

-

Minimizes IR Drop: By increasing the solution's conductivity, the supporting electrolyte reduces the uncompensated solution resistance (iR drop), which can distort the shape and shift the potentials of cyclic voltammograms.

-

Suppresses Electromigration: It ensures that the primary mode of mass transport of the electroactive species to the electrode surface is diffusion, a fundamental assumption in the analysis of cyclic voltammetry data.

-

Maintains Constant Ionic Strength: This helps to keep the activity coefficients of the reactants and products constant throughout the experiment.

TEAPTS is particularly suitable for non-aqueous electrochemistry due to its good solubility in common organic solvents and its wide electrochemical window.

Experimental Protocols

Protocol 1: General Procedure for Cyclic Voltammetry of an Organic Compound

This protocol outlines a general procedure for performing cyclic voltammetry of an organic analyte using TEAPTS as the supporting electrolyte. Ferrocene is often used as a standard for internal calibration.

Materials:

-

This compound (TEAPTS), electrochemical grade

-

Solvent (e.g., Acetonitrile, Dimethylformamide), HPLC or electrochemical grade

-

Analyte of interest (e.g., an organic molecule, organometallic complex)

-

Standard three-electrode electrochemical cell

-

Working electrode (e.g., Glassy Carbon, Platinum, Gold)

-

Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

-

Counter (auxiliary) electrode (e.g., Platinum wire or mesh)

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Solution Preparation:

-

Prepare a 0.1 M stock solution of TEAPTS in the chosen solvent. For example, to prepare 50 mL of 0.1 M TEAPTS in acetonitrile, dissolve 1.507 g of TEAPTS (MW = 301.44 g/mol ) in 50 mL of acetonitrile.

-

Ensure the solvent is of high purity and low water content, as water can significantly affect the electrochemical window.

-

-

Analyte Solution Preparation:

-

Prepare a stock solution of the analyte of interest at a concentration typically between 1 and 10 mM in the 0.1 M TEAPTS electrolyte solution.

-

-

Electrochemical Cell Setup:

-